2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a triazine core substituted with piperidine groups and a hydrazone linkage to a dinitrophenoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of the dinitrophenoxybenzaldehyde: This can be achieved by reacting 2,4-dinitrofluorobenzene with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate in anhydrous dichloromethane.
Hydrazone formation: The dinitrophenoxybenzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Triazine core synthesis: The hydrazone is then reacted with cyanuric chloride in the presence of a base to form the triazine core substituted with piperidine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The triazine core can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while nucleophilic substitution on the triazine core could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The dinitrophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The triazine core may also play a role in binding to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dinitrophenoxy)benzaldehyde: Shares the dinitrophenoxy group but lacks the triazine core.
2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-5-NITROPYRIDINE: Similar structure but with a pyridine ring instead of a triazine core.
Properties
Molecular Formula |
C26H29N9O5 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C26H29N9O5/c36-34(37)20-9-12-23(22(17-20)35(38)39)40-21-10-7-19(8-11-21)18-27-31-24-28-25(32-13-3-1-4-14-32)30-26(29-24)33-15-5-2-6-16-33/h7-12,17-18H,1-6,13-16H2,(H,28,29,30,31)/b27-18+ |
InChI Key |
FMEKDCNYZPGPQW-OVVQPSECSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N5CCCCC5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N5CCCCC5 |
Origin of Product |
United States |
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